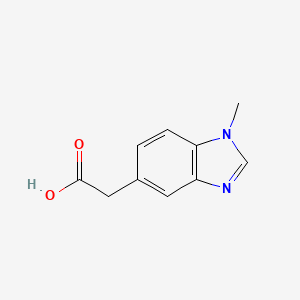

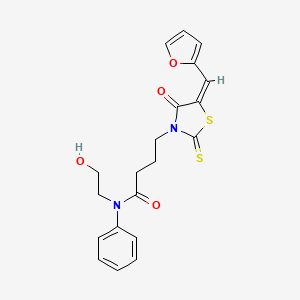

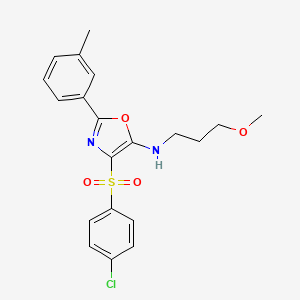

![molecular formula C24H18F3N3O2 B2527289 1-(4-Methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1116025-85-4](/img/structure/B2527289.png)

1-(4-Methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(4-Methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea" is a synthetic molecule that appears to be related to a class of compounds with potential biological activities. The related literature suggests that similar compounds have been synthesized and evaluated for their antibacterial and anticancer properties. For instance, novel quinazolinone analogues have been synthesized and shown to possess antibacterial activity against S. aureus and E. coli , and anticancer activities have been observed in 1-substituted phenyl quinazolinones analogues . Additionally, urea derivatives have been identified as receptor tyrosine kinase inhibitors with anti-CML activity .

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and structure-based design. A three-component reaction involving 2-alkynylbenzaldoxime, carbodiimide, and an electrophile has been used to generate 1-(4-haloisoquinolin-1-yl)ureas, which can then undergo Suzuki-Miyaura coupling reactions to produce diverse urea derivatives . Similarly, the synthesis of quinazolinone analogues involves the use of synthetic grade reagents and various characterization techniques such as Thin layer chromatography (TLC), Melting point (MP), Infrared spectroscopy (IR), Proton NMR spectrometry, and Mass spectrometry .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through physical and spectral analysis. Characteristic peaks in IR spectra and distinct delta values in 1H NMR spectra have been used to confirm the structures of synthesized analogues . The presence of specific functional groups, such as the urea and thiourea groups, has been found to play a crucial role in enhancing the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include multi-component reactions, palladium-catalyzed coupling reactions, and structure-based design for receptor tyrosine kinase inhibitors . These reactions are carefully designed to introduce specific functional groups that are essential for the desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been thoroughly characterized. The synthesized analogues have shown a range of melting points and Rf values in TLC, indicating their purity and stability . The spectral data from IR, NMR, and Mass spectrometry provide detailed information about the molecular structure and the presence of specific functional groups .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Novel compounds, including urea and bis-urea derivatives with primaquine and substituted benzene moieties, have been synthesized and evaluated for their biological activities. These compounds exhibit significant antiproliferative effects against various cancer cell lines, with some showing extreme selectivity towards breast carcinoma MCF-7 cells. This demonstrates the compound's potential in drug development for cancer therapy (Perković et al., 2016).

Receptor Affinity and Antagonism

- Isoquinoline and quinazoline urea derivatives have been found to bind to human adenosine A(3) receptors, indicating their potential as receptor antagonists. This suggests applications in exploring new therapeutic agents targeting adenosine receptors (van Muijlwijk-Koezen et al., 2000).

Chemical Synthesis and Methodology

- A new method for preparing 3,4-dihydroisoquinolin-1(2H)-one derivatives starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate has been reported. This showcases the compound's role in synthetic chemistry, particularly in constructing isoquinoline alkaloids (Mujde et al., 2011).

Fluorescence and Analytical Applications

- Quinoline urea derivatives have been studied for their gelator behavior in the formation of Ag-complexes, demonstrating potential in material science for creating photophysically active materials. This includes applications in fluorescence microscopy to examine microstructures and photophysical properties (Braga et al., 2013).

Eigenschaften

IUPAC Name |

1-(4-methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3N3O2/c1-32-22-14-21(15-7-3-2-4-8-15)29-19-12-11-16(13-17(19)22)28-23(31)30-20-10-6-5-9-18(20)24(25,26)27/h2-14H,1H3,(H2,28,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKXCBSUPUFNPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

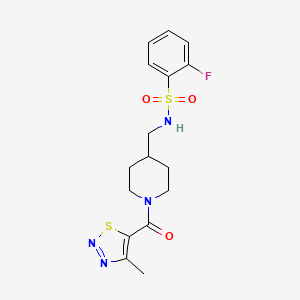

![5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2527208.png)

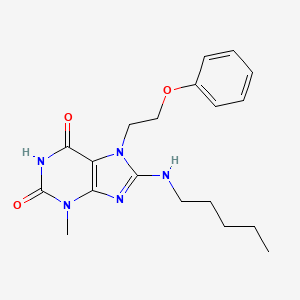

![N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2527214.png)

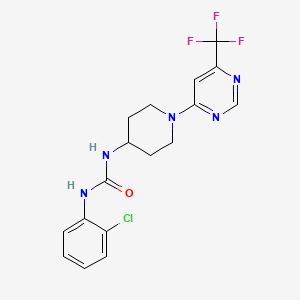

![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-phenylpiperazino)methanone](/img/structure/B2527218.png)

![N-(2,4-difluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2527219.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2527223.png)